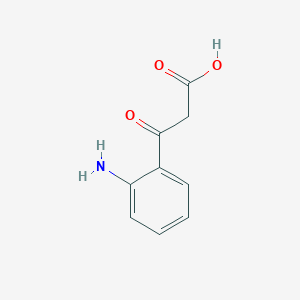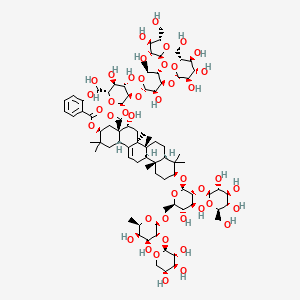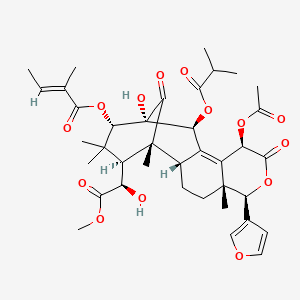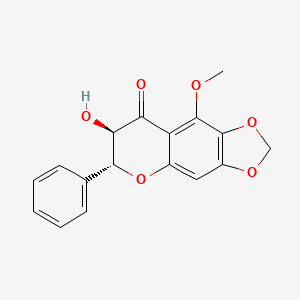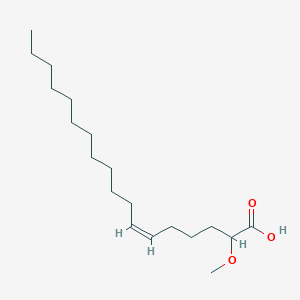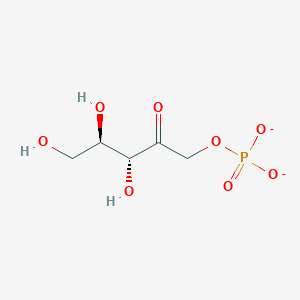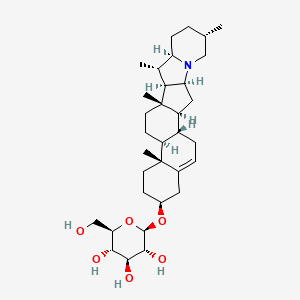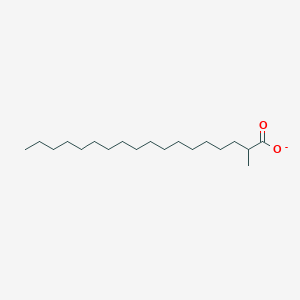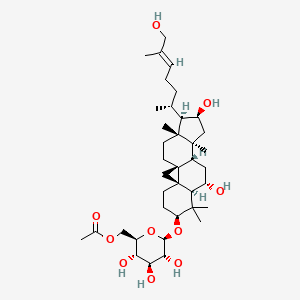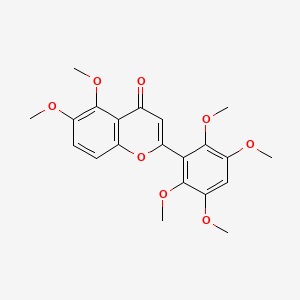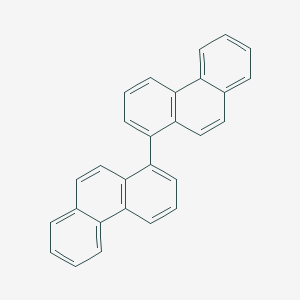
Biphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenanthrene is a natural product found in Bletilla striata with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Biphenanthrenes have demonstrated potent antibacterial activities. For instance, compounds isolated from the fibrous roots of Bletilla striata, including new biphenanthrenes, showed significant antibacterial effects against Gram-positive bacterial strains (Qian et al., 2015).
Cytotoxic Activities
Several studies have found biphenanthrenes to possess cytotoxic properties, effective against various cancer cell lines. Compounds from Cremastra appendiculata and Monomeria barbata have been tested in vitro for cytotoxic activities against colon, cervix, and breast cancer cell lines, as well as liver carcinoma and promyelocytic leukemia, showing moderate to significant effects (Liu et al., 2016); (Yang et al., 2010).
Pharmacological Applications
Biphenanthrenes contribute to the pharmacological properties of Bletilla striata, a traditional Chinese medicine, offering anti-oxidation, anti-cancer, anti-viral, and anti-bacterial activities. They are integral to various clinical applications of B. striata in traditional medicine (Xu et al., 2019).
Synthesis and Chemical Studies
Research has also focused on the synthesis of biphenanthrenes. For example, studies have explored the conversion of biphenyl derivatives into substituted phenanthrenes through catalytic reactions, contributing to our understanding of chemical structures and potential industrial applications (Fürstner & Mamane, 2002).
Environmental Impact Studies
Phenanthrene, a component of biphenanthrene, has been studied for its effects on marine life, particularly on the immune and oxidative stress responses in marine invertebrates. Such studies are crucial for understanding the environmental impact of these compounds (Hannam et al., 2010).
Eigenschaften
Produktname |
Biphenanthrene |
|---|---|
Molekularformel |
C28H18 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-phenanthren-1-ylphenanthrene |
InChI |
InChI=1S/C28H18/c1-3-9-21-19(7-1)15-17-27-23(21)11-5-13-25(27)26-14-6-12-24-22-10-4-2-8-20(22)16-18-28(24)26/h1-18H |
InChI-Schlüssel |
VQECOUFHPVSSCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C4=CC=CC5=C4C=CC6=CC=CC=C65 |
Synonyme |
1,1'-biphenanthrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



